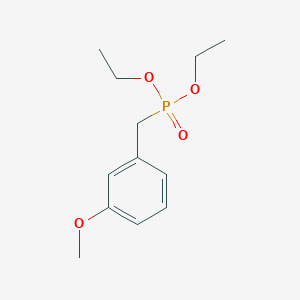

Diethyl 3-methoxybenzylphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-7-6-8-12(9-11)14-3/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGMUQNGGBRXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC=C1)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442516 | |

| Record name | Diethyl 3-methoxybenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60815-18-1 | |

| Record name | Diethyl 3-methoxybenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 3-methoxybenzylphosphonate

This technical guide provides a comprehensive overview of the synthesis of Diethyl 3-methoxybenzylphosphonate, a valuable intermediate in organic synthesis, particularly for the Horner-Wadsworth-Emmons reaction. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the prevalent synthetic methodology, experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Core Synthesis Route: The Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide. The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.

An alternative, environmentally favorable approach involves the direct reaction of an alcohol with triethyl phosphite in the presence of a catalyst, such as tetrabutylammonium iodide (n-Bu4NI). This method avoids the separate preparation of the alkyl halide.

Below is a summary of the reactants and typical reaction conditions for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Typical Yield |

| 3-Methoxybenzyl alcohol | Triethyl phosphite | n-Bu4NI, 125 °C, 24 h | This compound | 90%[1] |

| 3-Methoxybenzyl bromide | Triethyl phosphite | Heat (reflux) | This compound | High |

Reaction Mechanism

The synthesis of this compound from 3-methoxybenzyl bromide and triethyl phosphite follows the classical Michaelis-Arbuzov reaction mechanism. The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of 3-methoxybenzyl bromide. This results in the formation of a phosphonium salt intermediate. The bromide anion then attacks one of the ethyl groups of the phosphonium salt in an SN2 reaction, leading to the formation of the final product, this compound, and ethyl bromide as a byproduct.

Caption: Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound. While a specific protocol for the 3-methoxy derivative is provided, a more general and robust procedure for a similar compound, diethyl benzylphosphonate, is also included to offer further guidance on setup, workup, and purification.

Protocol 1: Synthesis of this compound from 3-Methoxybenzyl Alcohol [1]

-

Reactants and Reagents:

-

3-Methoxybenzyl alcohol

-

Triethyl phosphite

-

Tetrabutylammonium iodide (n-Bu4NI)

-

-

Procedure:

-

In a reaction vessel, combine 3-methoxybenzyl alcohol and triethyl phosphite.

-

Add a catalytic amount of tetrabutylammonium iodide (n-Bu4NI).

-

Heat the reaction mixture at 125 °C for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product is then purified by flash column chromatography.

-

-

Yield: 90% isolated yield.

Protocol 2: General Procedure for the Synthesis of Diethyl Benzylphosphonates from Benzyl Alcohols

This protocol is adapted from a procedure for the synthesis of diethyl benzylphosphonate and is applicable to substituted benzyl alcohols like 3-methoxybenzyl alcohol.

-

Reaction Setup:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is maintained under an argon atmosphere.

-

The flask is charged with zinc iodide (1.2 equivalents).

-

Anhydrous tetrahydrofuran (THF) is added via syringe.

-

Triethyl phosphite (1.5 equivalents) is added via syringe.

-

The corresponding benzyl alcohol (1.0 equivalent) is added via syringe.

-

-

Reaction Execution:

-

The reaction mixture is heated to reflux (approximately 75 °C in THF) for 12-16 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The volatile components are removed under reduced pressure.

-

The residue is partitioned between diethyl ether and a 2 N aqueous solution of sodium hydroxide.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

-

Purification:

-

Distillation: The crude product can be purified by vacuum distillation.

-

Column Chromatography: Alternatively, purification can be achieved by flash column chromatography on silica gel. A typical eluent system is a mixture of ethyl acetate and hexanes.

-

Purification and Characterization

Purification of this compound is typically achieved through flash column chromatography on silica gel. The choice of eluent is crucial for good separation. A gradient of ethyl acetate in hexanes is commonly employed.

Characterization Data for this compound [1]

| Analysis | Data |

| Appearance | Colorless oil |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.27–7.20 (m, 1H), 6.96–6.84 (m, 2H), 6.80 (d, J = 8.0 Hz, 1H), 4.09–3.96 (m, 4H), 3.80 (s, 3H), 3.14 (d, J = 22.0 Hz, 2H) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

Diethyl 3-methoxybenzylphosphonate CAS number 60815-18-1

Diagram: Synthesis via Michaelis-Arbuzov Reaction

Caption: Workflow for the Michaelis-Arbuzov synthesis of this compound.

Protocol 2: Horner-Wadsworth-Emmons Olefination

This protocol details the use of this compound to synthesize a stilbene derivative from an aldehyde.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Strong base (e.g., Sodium hydride (NaH, 1.1 eq), n-Butyllithium (n-BuLi), or KHMDS)

-

Aldehyde (e.g., Benzaldehyde, 1.0 eq)

-

Round-bottom flask or Schlenk flask

-

Syringes for liquid transfer

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a dry round-bottom flask under an inert atmosphere and add anhydrous THF.

-

Add this compound (1.0 eq) to the flask and cool the solution to 0°C or -78°C, depending on the base used (typically -78°C for n-BuLi, 0°C to room temp for NaH).

-

Slowly add the strong base (e.g., NaH, 1.1 eq) to the stirred solution. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation, which is often indicated by a color change, forming the phosphonate carbanion.

-

While maintaining the temperature, add the aldehyde (1.0 eq), typically dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.

-

Allow the reaction to stir for several hours. The reaction can be warmed slowly to room temperature to ensure completion. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench it carefully by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired alkene, which is typically a mixture of (E) and (Z) isomers, with the (E)-alkene predominating.

Diagram: Horner-Wadsworth-Emmons Reaction Workflow

Caption: General workflow of the Horner-Wadsworth-Emmons olefination reaction.

Spectral Data

| Data Type | Diethyl (3-methoxyphenyl)phosphonate | Diethyl benzylphosphonate | Expected for this compound |

| ¹H NMR | δ 1.24 (t, 6H), 3.75 (s, 3H), 3.95–4.11 (m, 4H), 6.99 (dt, 1H), 7.22–7.33 (m, 3H) | δ 1.17 (t, 6H), 3.15 (d, J=21.9 Hz, 2H), 3.88-4.05 (m, 4H), 7.20-7.33 (m, 5H) | Signals for ethoxy (triplet ~1.2 ppm, multiplet ~4.0 ppm), methoxy (singlet ~3.8 ppm), a doublet for the benzylic CH₂ (~3.2 ppm, with P-H coupling), and aromatic signals (~6.8-7.3 ppm) are expected. |

| ¹³C NMR | δ 16.22 (d), 55.3 (s), 62.1 (d), 114-130 (aromatic signals) | δ 16.4 (d), 34.1 (d, J=137.9 Hz), 62.3 (d), 126-135 (aromatic signals) | Signals for ethoxy carbons (~16 ppm, ~62 ppm), methoxy carbon (~55 ppm), the benzylic carbon (doublet due to P-C coupling, ~34 ppm), and aromatic carbons are expected. |

| ³¹P NMR | δ 17.11 | δ 26.2 | A single peak in the range of δ 25-30 ppm is expected. |

Note: Chemical shifts (δ) are in ppm. J = coupling constant in Hz. Data is for samples in CDCl₃.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely published, related organophosphates like diethyl benzylphosphonate are known to be skin and eye irritants. Standard laboratory safety precautions should be taken.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Store in a cool, dry place, away from strong oxidizing agents.

-

Consult the supplier-specific SDS for detailed handling and disposal information.

physical and chemical properties of Diethyl 3-methoxybenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Diethyl 3-methoxybenzylphosphonate. It includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key chemical processes to support researchers and professionals in drug development and chemical synthesis.

Core Properties and Identifiers

This compound is an organophosphorus compound recognized for its utility in various chemical syntheses, particularly as a reagent in olefination reactions.[1][2]

| Identifier | Value | Reference(s) |

| CAS Number | 60815-18-1 | [1] |

| Molecular Formula | C₁₂H₁₉O₄P | [1][2] |

| Molecular Weight | 258.25 g/mol | [1][2] |

| Synonyms | 3-(Diethylphosphonomethyl)anisole, (3-Methoxybenzyl)phosphonic Acid Diethyl Ester | [1] |

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Purity | >98.0% (GC) | [1][2] |

| Boiling Point | 135 °C at 0.5 mmHg | [1] |

| Density | 1.11 g/cm³ | [1] |

| Refractive Index | 1.50 | [1] |

Chemical Synthesis: The Michaelis-Arbuzov Reaction

A primary route for the synthesis of this compound is the Michaelis-Arbuzov reaction.[3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. An environmentally benign variation utilizes a direct reaction between an alcohol and a triethyl phosphite.

Experimental Protocol: Synthesis

A detailed protocol for the gram-scale synthesis is as follows[1]:

-

A mixture of 3-methoxybenzyl alcohol (2.16 g, 20 mmol), triethyl phosphite (4.98 g, 30 mmol, 1.5 equiv.), and n-Bu₄NI (220.0 mg, 3 mol%) is prepared.

-

The mixture is sealed in a 20 mL Schlenk tube under a nitrogen atmosphere.

-

The sealed tube is heated at 130 °C for 24 hours.

-

After the reaction is complete, low-boiling byproducts are removed under vacuum.

-

The crude product is then purified by flash column chromatography on silica gel.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Flash column chromatography is a standard and effective method.

Experimental Protocol: Purification

A general procedure for purification by flash chromatography is as follows[1]:

-

A slurry of silica gel in a non-polar solvent (e.g., hexanes) is packed into a glass column.

-

The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

The adsorbed sample is carefully loaded onto the top of the prepared column.

-

The column is eluted with a solvent system of increasing polarity, for example, a gradient of dichloromethane and methanol (starting from 100/0 and gradually increasing the methanol content).[1]

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of this compound.

¹H NMR Spectral Data

The following ¹H NMR data has been reported for this compound (500 MHz, CDCl₃)[1]:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.27–7.20 | m | 1H | Ar-H |

| 6.96–6.84 | m | 2H | Ar-H |

| 6.80 | d, J = 8.0 Hz | 1H | Ar-H |

| 4.09–3.96 | m | 4H | O-CH₂-CH₃ |

| 3.80 | s | 3H | O-CH₃ |

| 3.14 | d, J = 22.0 Hz | 2H | P-CH₂-Ar |

| 1.25 | t, J = 7.0 Hz | 6H | O-CH₂-CH₃ |

Reactivity and Applications

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the synthesis of alkenes with high (E)-stereoselectivity.[6][7][8][9][10] In this reaction, the phosphonate is first deprotonated with a strong base to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

Biological Activity

Recent studies have explored the biological activities of diethyl benzylphosphonate derivatives, revealing their potential as antimicrobial agents.[11][12][13] The antimicrobial efficacy is influenced by the substituents on the phenyl ring. For instance, the introduction of a boronic acid group has been shown to enhance activity against certain strains of Escherichia coli.[11] This suggests that this compound and its analogs are promising scaffolds for the development of new therapeutic agents.

Stability and Storage

Information regarding the long-term stability of this compound is not extensively detailed in the provided search results. However, as a general practice for organophosphorus compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[14]

References

- 1. rsc.org [rsc.org]

- 2. Diethyl (3-Methoxybenzyl)phosphonate | CymitQuimica [cymitquimica.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [open.icm.edu.pl]

- 13. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [mdpi.com]

- 14. fishersci.com [fishersci.com]

Diethyl 3-methoxybenzylphosphonate molecular weight and formula

An In-depth Technical Guide on Diethyl 3-methoxybenzylphosphonate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides core technical data on this compound.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 258.25 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₉O₄P | [1][2] |

Compound Identification

For accurate tracking and referencing in experimental and developmental workflows, the following identifiers are crucial.

Caption: Chemical Identifiers.

References

In-Depth NMR Characterization of Diethyl 3-methoxybenzylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of Diethyl 3-methoxybenzylphosphonate. This document details the expected chemical shifts and coupling constants, outlines standardized experimental protocols for data acquisition, and presents the information in a clear, structured format to support research and development activities.

Introduction

This compound is a member of the organophosphonate class of compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and characterization are paramount for understanding their mechanism of action and for the development of new therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such molecules in solution. This guide focuses on the detailed ¹H and ¹³C NMR spectral data of this compound.

Chemical Structure and Atom Numbering

The chemical structure of this compound is presented below, with atoms numbered for clear correlation with the NMR data.

Caption: Chemical structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl, methoxy, benzyl, and aromatic protons. The data presented here is compiled from reliable sources.[1]

| Protons (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (Ethyl) | 1.24 | Triplet (t) | 7.1 | 6H |

| -OCH₃ (Methoxy) | 3.75 | Singlet (s) | - | 3H |

| -OCH₂- (Ethyl) | 3.95 - 4.11 | Multiplet (m) | - | 4H |

| Ar-H | 6.99 | Doublet of triplets (dt) | J = 6.3, 2.8 | 1H |

| Ar-H | 7.22 - 7.33 | Multiplet (m) | - | 3H |

| P-CH₂-Ar | Data not available | Doublet (d) | Data not available | 2H |

Note: The chemical shift for the benzylic protons (P-CH₂-Ar) was not explicitly provided in the primary source. Based on data for the analogous diethyl benzylphosphonate, this signal is expected to be a doublet in the range of 3.1-3.2 ppm with a J-coupling to phosphorus of approximately 22 Hz.

¹³C NMR Spectral Data

The ¹³C NMR spectral data for this compound is partially available. The chemical shift for the methyl carbon of the ethyl group has been reported.[1] Due to the lack of a complete, publicly available ¹³C NMR dataset for this compound, the expected chemical shifts for the remaining carbons are estimated based on data from the closely related diethyl benzylphosphonate and typical substituent effects.

| Carbon (Atom No.) | Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | 16.22 |

| -OCH₃ (Methoxy) | ~55 |

| -OCH₂- (Ethyl) | ~62 |

| Aromatic CH | ~113-130 |

| Aromatic C-O | ~159 |

| Aromatic C-CH₂ | ~133 |

| P-CH₂-Ar | ~34 |

Note: Values marked with an asterisk () are estimates and should be confirmed experimentally.*

Experimental Protocols

The following section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for this type of compound and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) can be used as internal references.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard (0 ppm for both ¹H and ¹³C NMR). However, referencing to the residual solvent peak is often sufficient.

NMR Data Acquisition

Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 128-1024 scans, or more, may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or TMS (0 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Experimental Workflow

The general workflow for NMR analysis is depicted in the following diagram.

Caption: General experimental workflow for NMR analysis.

Conclusion

This technical guide provides the available ¹H and partial ¹³C NMR characterization data for this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR spectra for this and related compounds. While a complete experimental ¹³C NMR dataset is not currently available in the public domain, the information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this class of molecules. It is recommended that the full ¹³C NMR spectrum be acquired for complete structural verification in any application.

References

Technical Guide: ³¹P NMR Spectroscopy of Diethyl 3-methoxybenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic data, synthesis, and analysis of Diethyl 3-methoxybenzylphosphonate. This document is intended to be a comprehensive resource for professionals in research and development who are working with or interested in this class of organophosphorus compounds.

Data Presentation: ³¹P NMR Spectroscopic Data

While a directly reported ³¹P NMR chemical shift for this compound has not been identified in a comprehensive search of available literature, the chemical shift can be reliably estimated based on structurally similar compounds. The electronic effect of a meta-methoxy group on the benzyl ring is not expected to significantly alter the chemical environment of the phosphorus atom, which is insulated by a methylene bridge.

The most relevant data for comparison is that of the unsubstituted Diethyl benzylphosphonate. The table below summarizes the reported ³¹P NMR chemical shifts for this and other related phosphonates.

| Compound Name | Structure | ³¹P Chemical Shift (δ) [ppm] | Solvent |

| Diethyl benzylphosphonate | C₆H₅CH₂P(O)(OCH₂CH₃)₂ | ~24.5 | Not specified |

| Diethyl benzylphosphonate | C₆H₅CH₂P(O)(OCH₂CH₃)₂ | 25.93 | CDCl₃ |

| Diethyl benzylphosphonate | C₆H₅CH₂P(O)(OCH₂CH₃)₂ | 26.5 | DMSO-d₆[1] |

| Diethyl (4-methoxyphenyl)phosphonate | 4-CH₃OC₆H₄P(O)(OCH₂CH₃)₂ | 19.6 | CDCl₃[2] |

| Diethyl (3-methoxyphenyl)phosphonate | 3-CH₃OC₆H₄P(O)(OCH₂CH₃)₂ | 17.11 | CDCl₃[2] |

| Diethyl (2-methoxyphenyl)phosphonate | 2-CH₃OC₆H₄P(O)(OCH₂CH₃)₂ | 17.11 | CDCl₃[2] |

| Diethyl p-tolylphosphonate | 4-CH₃C₆H₄P(O)(OCH₂CH₃)₂ | 18.74 | CDCl₃[2] |

| Diethyl o-tolylphosphonate | 2-CH₃C₆H₄P(O)(OCH₂CH₃)₂ | 19.43 | CDCl₃[2] |

Based on this data, the expected ³¹P NMR chemical shift for this compound is anticipated to be in the range of 24-27 ppm when measured in a common deuterated solvent such as CDCl₃ or DMSO-d₆.

Experimental Protocols

Synthesis of this compound via the Michaelis-Arbuzov Reaction

The most common and effective method for the synthesis of diethyl benzylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a benzyl halide with a trialkyl phosphite.

Materials:

-

3-Methoxybenzyl chloride (or bromide)

-

Triethyl phosphite

-

Anhydrous toluene (or solvent-free)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

-

Heating mantle and temperature controller

-

Magnetic stirrer

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet is charged with 3-methoxybenzyl chloride (1.0 equivalent).

-

Addition of Reagent: Triethyl phosphite (1.1 to 1.5 equivalents) is added to the flask. The reaction can be performed neat or with a high-boiling solvent like toluene.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 120-160 °C under an inert atmosphere.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR analysis. The disappearance of the triethyl phosphite signal (around 139 ppm) and the appearance of the product signal (expected around 24-27 ppm) indicates the progression of the reaction.

-

Work-up: Once the reaction is complete (typically after several hours), the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to remove the ethyl chloride byproduct and any unreacted starting materials. The final product, this compound, is typically a colorless oil.

Acquisition of ³¹P NMR Spectrum

A standard protocol for acquiring a high-quality, proton-decoupled ³¹P NMR spectrum is detailed below.

Instrumentation and Materials:

-

NMR Spectrometer (e.g., 300 MHz or higher) with a multinuclear probe.

-

NMR tubes.

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

This compound sample.

-

External reference standard (e.g., 85% H₃PO₄ in a sealed capillary).

Procedure:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Spectrometer Setup: The NMR spectrometer is tuned to the ³¹P frequency.

-

Referencing: The chemical shifts are referenced externally to 85% phosphoric acid (H₃PO₄) at 0.0 ppm.[2]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is used.

-

Spectral Width: A spectral width of approximately 200 ppm, centered around the expected chemical shift, is appropriate.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁) is necessary.

-

Number of Scans: Depending on the sample concentration, 16 to 128 scans are usually adequate to obtain a good signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.5-1.0 Hz) followed by a Fourier transform to obtain the final spectrum.

Visualization

The following diagrams illustrate the structure of this compound and the general workflow for its synthesis and NMR analysis.

Caption: Structure and expected ³¹P NMR chemical shift of this compound.

Caption: Workflow for the synthesis and ³¹P NMR analysis of this compound.

References

Technical Guide: Infrared and Mass Spectrometry Analysis of Diethyl 3-methoxybenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Diethyl 3-methoxybenzylphosphonate through infrared (IR) spectroscopy and mass spectrometry (MS). The document outlines detailed experimental protocols, presents predicted spectral data, and illustrates key fragmentation pathways and experimental workflows.

Introduction

This compound is an organophosphorus compound with potential applications in various fields, including organic synthesis and medicinal chemistry. Accurate analytical characterization is crucial for its identification, purity assessment, and structural elucidation. This guide focuses on two primary analytical techniques: IR spectroscopy, for the identification of functional groups, and mass spectrometry, for the determination of molecular weight and fragmentation patterns. While experimental spectra for this specific molecule are not widely available in public databases, this guide provides a detailed predictive analysis based on the known spectral data of closely related compounds, such as Diethyl benzylphosphonate.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for the IR and mass spectra of this compound. These predictions are based on the analysis of the spectral data of analogous compounds and the known effects of the constituent functional groups.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3000 | Medium-Weak | C-H stretch (aromatic) |

| ~2985-2900 | Strong | C-H stretch (aliphatic -CH₃, -CH₂) |

| ~1600, ~1585, ~1490 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1465 | Medium | C-H bend (aliphatic -CH₂) |

| ~1390 | Medium-Weak | C-H bend (aliphatic -CH₃) |

| ~1250 | Strong, Sharp | P=O stretch (phosphoryl group) |

| ~1260, ~1030 | Strong | C-O-C stretch (asymmetric and symmetric, methoxy group) |

| ~1160 | Medium | P-O-C stretch |

| ~1050-1020 | Strong | P-O-C stretch (ester group) |

| ~970 | Medium | P-O-C stretch |

| ~780, ~690 | Strong | C-H bend (aromatic, meta-disubstitution) |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment |

| 258 | Moderate | [M]⁺ (Molecular Ion) |

| 229 | Low | [M - C₂H₅]⁺ |

| 213 | Moderate | [M - OC₂H₅]⁺ |

| 185 | Moderate | [M - O(C₂H₅)₂]⁺ |

| 155 | Moderate | [C₇H₆O(OCH₃)P]⁺ |

| 121 | High | [CH₂(C₆H₄OCH₃)]⁺ (3-methoxybenzyl fragment) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for conducting IR and mass spectrometry analysis of this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of neat this compound to identify its characteristic functional groups.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two, Shimadzu FT-IR 8300)

-

Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for liquid sampling.

Procedure (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of this compound (a colorless liquid) directly onto the center of the ATR crystal to completely cover the crystal surface.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

-

After analysis, clean the ATR crystal thoroughly with a solvent-dampened soft tissue.

Procedure (using salt plates):

-

Obtain two clean and dry salt plates (NaCl or KBr) from a desiccator.

-

Place one drop of this compound onto the center of one plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

Mount the sandwiched plates in the spectrometer's sample holder.

-

Acquire the spectrum using the same parameters as the ATR method.

-

Clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone) and return them to the desiccator.

Mass Spectrometry

Objective: To determine the molecular weight and elucidate the fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) (e.g., Agilent GC-MS, Thermo Scientific TRACE GC with an Ion Trap MS).

-

GC column: A non-polar or low-polarity capillary column (e.g., HP-5ms, TG-5SilMS) is suitable.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject 1 µL of the prepared solution into the GC-MS system.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose a fragmentation mechanism consistent with the observed spectrum and the structure of the molecule.

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow

This diagram outlines the logical workflow for the IR and mass spectrometry analysis of this compound.

Caption: Workflow for IR and MS analysis of the target compound.

Navigating the Solubility of Diethyl 3-methoxybenzylphosphonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 3-methoxybenzylphosphonate, a key intermediate in various organic syntheses, including those relevant to drug discovery and development. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes available information on its physical properties and behavior in common organic solvents, offering valuable insights for its practical application in a laboratory setting.

Core Properties and Solubility Profile

This compound is typically supplied as a colorless to almost colorless clear liquid.[1] This physical state is a strong indicator of its miscibility with a wide range of common organic solvents at ambient temperature, rather than possessing a discrete solubility limit often associated with solid compounds. Its application in synthetic procedures, particularly in purification steps involving column chromatography with solvent systems such as hexanes and ethyl acetate, empirically confirms its solubility in these and likely other related organic solvents.

Qualitative Solubility Data

Based on its chemical structure—a moderately polar phosphonate group attached to a substituted aromatic ring—and its liquid nature, a qualitative solubility profile can be inferred. This information is crucial for selecting appropriate solvent systems for reactions, work-ups, and purifications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-polar Aprotic | Hexanes, Toluene | Soluble/Miscible | The benzyl and ethyl groups contribute to van der Waals interactions, facilitating dissolution in non-polar environments. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble/Miscible | The phosphonate group's polarity allows for favorable dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol | Soluble/Miscible | The oxygen atoms in the phosphonate group can act as hydrogen bond acceptors, promoting solubility in alcohols. |

| Aqueous | Water | Sparingly soluble to Insoluble | The overall organic character of the molecule is expected to limit its solubility in water. |

Experimental Protocol: Synthesis of Diethyl Benzylphosphonates

To illustrate the practical handling and solubility of a representative benzylphosphonate, a detailed experimental protocol for the synthesis of diethyl benzylphosphonate derivatives is provided below. This procedure highlights the use of organic solvents in which compounds like this compound are readily soluble.

Michaelis-Arbuzov Reaction for Diethyl Benzylphosphonate Synthesis

This common and efficient method involves the reaction of a benzyl halide with a trialkyl phosphite.

Materials:

-

3-Methoxybenzyl bromide

-

Triethyl phosphite

-

Toluene (anhydrous, optional)

-

Hexanes

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxybenzyl bromide (1.0 equivalent) and a slight excess of triethyl phosphite (1.1 to 1.5 equivalents). The reaction can be performed neat or in an anhydrous solvent such as toluene.

-

Heating: Heat the reaction mixture to reflux (typically 110-150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically employed to isolate the desired this compound.

-

Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvents under reduced pressure to yield the purified product as a clear liquid.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the synthesis and purification workflows.

Caption: Workflow for the synthesis of this compound.

Caption: Detailed workflow for the purification of this compound.

Conclusion

References

An In-depth Technical Guide to the Reactivity of Diethyl 3-methoxybenzylphosphonate with Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Diethyl 3-methoxybenzylphosphonate with a range of carbonyl compounds. Primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction, this phosphonate serves as a key reagent for the stereoselective synthesis of stilbene derivatives and other alkenes, which are of significant interest in medicinal chemistry and materials science. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data for various reactions.

Core Concepts: The Horner-Wadsworth-Emmons Reaction

The reaction of this compound with aldehydes and ketones is a classic example of the Horner-Wadsworth-Emmons (HWE) olefination. This reaction offers significant advantages over the traditional Wittig reaction, including the use of a more nucleophilic carbanion and the straightforward removal of the water-soluble phosphate byproduct.[1]

The fundamental steps of the HWE reaction are:

-

Deprotonation: A base is used to abstract a proton from the α-carbon of the phosphonate, generating a stabilized carbanion.

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Oxaphosphetane Formation: This addition leads to the formation of a transient four-membered ring intermediate, an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the alkene product and a dialkyl phosphate salt.

A key feature of the HWE reaction is its stereoselectivity, which predominantly favors the formation of the thermodynamically more stable (E)-alkene.[1] This stereochemical outcome is a result of the reversibility of the initial addition step and the energetic preference for a transition state that minimizes steric interactions, leading to the trans-alkene.

Experimental Protocols

Detailed methodologies for the reaction of this compound with various carbonyl compounds are provided below. These protocols are based on established literature procedures for similar HWE reactions and are intended to serve as a starting point for laboratory synthesis.

General Procedure for the Reaction with Aromatic Aldehydes

This protocol describes the synthesis of (E)-stilbene derivatives from this compound and a substituted benzaldehyde.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., p-anisaldehyde)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.15 g, 4 mmol) and the substituted benzaldehyde (4.1 mmol) in dry THF (10 mL) at 0 °C under an argon atmosphere, add sodium hydride (180 mg, 4.5 mmol, 60% in mineral oil) portion-wise.[2]

-

Allow the resulting mixture to warm to room temperature and stir for 16 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench with methanol.

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (E)-stilbene derivative.

Protocol for the Reaction with Ketones (e.g., Cyclohexanone)

This procedure outlines the synthesis of an alkene from this compound and a ketone.

Materials:

-

This compound

-

Cyclohexanone

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Benzene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (0.33 mol) in anhydrous benzene (100 mL).[3]

-

Add a solution of this compound (0.33 mol) in anhydrous benzene dropwise to the stirred suspension, maintaining the temperature between 30-35 °C.[3]

-

Stir the mixture for 1 hour at room temperature to ensure complete formation of the carbanion.[3]

-

Cool the solution to 20-30 °C and add cyclohexanone (0.33 mol) dropwise.[3]

-

After the addition is complete, heat the mixture at 60-65 °C for 15 minutes.[3]

-

Cool the reaction mixture and decant the benzene solution from the precipitated sodium diethyl phosphate.

-

Wash the precipitate with warm benzene.

-

Combine the benzene fractions, wash with saturated aqueous NH₄Cl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

Data Presentation: Reactivity with Various Carbonyls

The following table summarizes the expected outcomes for the reaction of this compound with different carbonyl compounds based on analogous reactions reported in the literature.

| Carbonyl Compound | Product | Typical Yield | E/Z Ratio | Reference |

| p-Anisaldehyde | (E)-3,4'-Dimethoxystilbene | 60-70% | >95:5 | [2][4] |

| 3,4,5-Trimethoxybenzaldehyde | (E)-3,3',4,5,5'-Pentamethoxystilbene | ~75% | Predominantly E | [5] |

| Cyclohexanone | 1-(3-Methoxybenzylidene)cyclohexane | 67-77% | N/A | [3] |

Note: Yields and stereoselectivity can vary depending on the specific reaction conditions, including the base, solvent, and temperature.

Reaction Pathways and Workflows

The Horner-Wadsworth-Emmons reaction follows a well-defined pathway. The provided diagrams illustrate the general mechanism and a typical experimental workflow.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.

Conclusion

This compound is a versatile and efficient reagent for the synthesis of (E)-stilbenes and other alkenes via the Horner-Wadsworth-Emmons reaction. Its reactivity with a variety of aldehydes and ketones, coupled with the high stereoselectivity for the (E)-isomer, makes it a valuable tool for organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The straightforward experimental procedures and ease of product purification further enhance its utility in a research and development setting.

References

- 1. Horner-Wadsworth-Emmons_reaction [chemeurope.com]

- 2. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

Screening for Biological Activity of Substituted Benzylphosphonates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzylphosphonates are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their structural analogy to phosphates, coupled with the hydrolytic stability of the carbon-phosphorus bond, makes them promising candidates for the development of novel therapeutics. This guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activity of substituted benzylphosphonates, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties.

Antimicrobial Activity

Substituted benzylphosphonates have demonstrated notable activity against various bacterial and fungal strains. The screening for antimicrobial efficacy primarily involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Antimicrobial Data

The antimicrobial activity of substituted benzylphosphonates is significantly influenced by the nature and position of substituents on the benzyl ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of diethyl benzylphosphonate analogs against different strains of Escherichia coli.

| Compound ID | Substituent on Benzyl Ring | MIC (µg/mL) vs. E. coli K12 | MIC (µg/mL) vs. E. coli R2 | MIC (µg/mL) vs. E. coli R3 | MIC (µg/mL) vs. E. coli R4 |

| 1 | Unsubstituted | 250 | 250 | 500 | 500 |

| 2 | 4-B(pin) | 250 | 250 | 500 | 500 |

| 3 | 4-B(OH)₂ | 125 | 125 | 250 | 500 |

| 4 | Dimer | >1000 | >1000 | >1000 | >1000 |

| 5 | 4-NH(Ph)₂ | 250 | 250 | 500 | 500 |

| 6 | 4-I | 125 | 125 | 250 | 500 |

| 7 | 4-CH₂Cl (no phosphonate) | 125 | 125 | 250 | 500 |

| 8 | 4-CH₂OH | 250 | 250 | 500 | 500 |

Data sourced from "The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents".[1][2]

Key Observations on Structure-Activity Relationship (SAR):

-

The introduction of a boronic acid moiety at the para-position significantly enhances antimicrobial activity, as seen in compound 3 .[3]

-

Bulky dimeric substituents (compound 4 ) lead to a loss of activity.[3]

-

The presence of a phosphonate group is not strictly essential for activity, as the 4-chloromethyl analog (compound 7 ) also shows good activity.

Experimental Protocol: Determination of MIC and MBC

The following protocol outlines the broth microdilution method for determining the MIC and MBC of substituted benzylphosphonates.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

-

Substituted benzylphosphonate compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only and broth with solvent)

-

Resazurin solution (for viability indication)

Procedure:

-

Serial Dilution:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the dissolved benzylphosphonate compound (at twice the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final dilution column.

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the diluted inoculum to each well (except for the sterility control wells).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Alternatively, add a viability indicator like resazurin and observe the color change.

-

-

MBC Determination:

-

Take a 10-15 µL aliquot from each well that shows no visible growth (at and above the MIC).

-

Plate the aliquots onto nutrient agar plates.

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

-

Anticancer Activity

Several substituted benzylphosphonates have been investigated for their cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and screen for anticancer activity.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected α-aminophosphonate derivatives against different human cancer cell lines.

| Compound ID | Cell Line: MDA-MB-231 (Breast) IC₅₀ (µM) | Cell Line: A431 (Skin) IC₅₀ (µM) | Cell Line: PC-3 (Prostate) IC₅₀ (µM) | Cell Line: Ebc-1 (Lung) IC₅₀ (µM) |

| 2a | 169.2 | 58.9 | 104.9 | 114.7 |

| 2b | 100.2 | 53.2 | 64.9 | 101.9 |

| 2d | 45.8 | 109.9 | 101.4 | 111.2 |

| 2e | 55.1 | 111.8 | 29.4 | 110.1 |

| 2f | 60.3 | >250 | 116.3 | 99.8 |

Data sourced from "Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation".[4]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Substituted benzylphosphonate compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzylphosphonate compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using appropriate software.

-

Enzyme Inhibition

The phosphonate moiety in benzylphosphonates can act as a transition-state analog, making them effective inhibitors of various enzymes. A notable target is autotaxin (ATX), an enzyme implicated in cancer progression and metastasis.

Quantitative Enzyme Inhibition Data

The inhibitory potency of substituted benzylphosphonic and naphthalen-2-ylmethylphosphonic acids against autotaxin is presented below as Ki values.

| Compound ID | R Group | Ki (nM) |

| 1a | C₁₃H₂₇ | 9.0 |

| 1b | C₁₃H₂₇ (α-OH) | 18.0 |

| 1c | C₁₃H₂₇ (α-F) | 6.1 |

| 1d | C₁₃H₂₇ (α-Br) | 8.1 |

| 2a | C₉H₁₉ | 18.0 |

| 2b | C₉H₁₉ (α-OH) | 24.2 |

Data sourced from "Aromatic Phosphonates Inhibit the Lysophospholipase D Activity of Autotaxin".[5]

Experimental Protocol: Autotaxin Inhibition Assay

This protocol describes a fluorogenic assay to measure the inhibition of autotaxin's lysophospholipase D activity.

Materials:

-

Recombinant human autotaxin

-

Fluorogenic substrate, e.g., FS-3

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)

-

Substituted benzylphosphonate inhibitors

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of the benzylphosphonate inhibitors in the assay buffer.

-

In a 96-well black plate, add the inhibitors at various concentrations.

-

-

Enzyme Addition:

-

Add a solution of recombinant autotaxin to each well containing the inhibitor.

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate FS-3 to each well.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 528 nm).

-

Record the fluorescence intensity at regular intervals for a set period.

-

-

Data Analysis:

-

Determine the initial reaction rates from the linear portion of the fluorescence versus time plots.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

-

Synthesis of Substituted Benzylphosphonates

The Michaelis-Arbuzov reaction is a common and efficient method for synthesizing benzylphosphonates.

General Experimental Protocol: Michaelis-Arbuzov Reaction

Materials:

-

Substituted benzyl halide (e.g., 2,6-dichlorobenzyl bromide)

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Anhydrous toluene (optional solvent)

Procedure:

-

Reaction Setup:

-

Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

-

Charge the flask with the substituted benzyl halide (1.0 equivalent).

-

Add an excess of triethyl phosphite (1.5 to 3.0 equivalents). Anhydrous toluene can be used as a solvent if needed.

-

-

Reaction:

-

Heat the reaction mixture to 120-160°C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction can take several hours to overnight.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure substituted diethyl benzylphosphonate.[6]

-

Visualizations of Workflows and Pathways

Experimental Workflows

Caption: General workflow for the synthesis and biological screening of substituted benzylphosphonates.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Caption: Structure-activity relationship of substituted benzylphosphonates on antimicrobial activity.

Autotaxin-LPA Signaling Pathway Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aromatic Phosphonates Inhibit the Lysophospholipase D Activity of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The 3-Methoxy Group: A Subtle but Significant Modulator of Diethyl Benzylphosphonate Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The electronic and steric influence of substituents on aromatic rings plays a pivotal role in dictating the reactivity of benzylic compounds. In the case of Diethyl 3-methoxybenzylphosphonate, a key reagent in the synthesis of various organic molecules, particularly stilbene derivatives, the 3-methoxy group exerts a nuanced yet significant effect on its reactivity, primarily in the context of the Horner-Wadsworth-Emmons (HWE) reaction. This technical guide provides a comprehensive analysis of the role of the 3-methoxy group, supported by comparative data, detailed experimental protocols, and mechanistic visualizations.

Electronic and Steric Effects of the 3-Methoxy Group

The methoxy group (-OCH₃) is an interesting substituent due to its dual electronic nature. It possesses an electron-donating resonance effect (+M) by virtue of the lone pairs on the oxygen atom, which can delocalize into the aromatic ring. Simultaneously, it exhibits an electron-withdrawing inductive effect (-I) due to the higher electronegativity of oxygen compared to carbon. The overall electronic influence of the methoxy group depends on its position on the benzene ring.

In the meta position (position 3), the resonance effect is minimized as it cannot directly delocalize to the benzylic carbon. Consequently, the electron-withdrawing inductive effect (-I) is the dominant electronic influence of the 3-methoxy group on the benzylic position. This withdrawal of electron density makes the benzylic protons slightly more acidic, facilitating the formation of the phosphonate carbanion, a key intermediate in the HWE reaction.

From a steric perspective, the 3-methoxy group presents a moderate steric hindrance. While not as bulky as a tert-butyl group, its presence can influence the approach of the base for deprotonation and the subsequent attack of the carbanion on the aldehyde.

Impact on Horner-Wadsworth-Emmons (HWE) Reactivity

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes from phosphonates and carbonyl compounds. The reactivity of this compound in this reaction is influenced by the electronic and steric effects of the 3-methoxy group.

Carbanion Formation

The electron-withdrawing inductive effect of the 3-methoxy group enhances the acidity of the benzylic protons. This facilitates the deprotonation step by a base (e.g., sodium hydride, potassium tert-butoxide) to form the corresponding phosphonate carbanion. A more acidic proton generally leads to a faster rate of carbanion formation.

Caption: Deprotonation of this compound.

Nucleophilicity of the Carbanion

While the electron-withdrawing nature of the 3-methoxy group aids in carbanion formation, it can simultaneously decrease the nucleophilicity of the resulting carbanion. By pulling electron density away from the benzylic carbon, the carbanion becomes less electron-rich and therefore a weaker nucleophile. This can lead to a slower rate of attack on the carbonyl carbon of the aldehyde.

Overall Reactivity: A Balancing Act

The overall reactivity of this compound in the HWE reaction is a balance between the facilitated carbanion formation and the potentially reduced nucleophilicity of the carbanion. The net effect on reaction rates and yields will depend on the specific reaction conditions, including the strength of the base, the nature of the aldehyde, and the solvent used.

Comparative Data

³¹P NMR Chemical Shifts

The ³¹P NMR chemical shift is a sensitive probe of the electronic environment around the phosphorus atom. Electron-donating groups on the benzene ring tend to cause an upfield shift (lower ppm value), while electron-withdrawing groups lead to a downfield shift (higher ppm value).

| Compound | Substituent | ³¹P Chemical Shift (δ, ppm) in CDCl₃ |

| Diethyl benzylphosphonate | -H | ~25.9 |

| Diethyl 4-methoxybenzylphosphonate | 4-OCH₃ | ~26.3[1] |

| Diethyl (4-nitrobenzyl)phosphonate | 4-NO₂ | ~26.7[1] |

Note: A specific ³¹P NMR chemical shift for this compound was not found in the searched literature, but it is expected to be slightly downfield from the unsubstituted analogue due to the inductive effect.

The data shows that the electron-donating 4-methoxy group causes a slight downfield shift compared to the unsubstituted benzylphosphonate, which is contrary to the general trend. This highlights the complex interplay of electronic effects. The strongly electron-withdrawing nitro group, as expected, causes a more significant downfield shift.[1]

Horner-Wadsworth-Emmons Reaction Yields

While a direct comparison of yields for the HWE reaction of the three methoxy-substituted isomers with the same aldehyde under identical conditions is not available in the searched literature, general trends can be inferred. The electronic effect of the substituent on the stability of the phosphonate carbanion and the transition state of the reaction can influence the overall yield.

In a related Wittig reaction, it was noted that a methoxy-substituted chromane derivative was highly reactive, but the product was unstable and difficult to isolate, suggesting a significant electronic influence of the methoxy group.

Experimental Protocols

The following are representative experimental protocols for the synthesis of Diethyl benzylphosphonate and its use in the Horner-Wadsworth-Emmons reaction.

Synthesis of this compound (Michaelis-Arbuzov Reaction)

This procedure outlines the synthesis of a benzylphosphonate via the Michaelis-Arbuzov reaction.

Materials:

-

3-Methoxybenzyl chloride

-

Triethyl phosphite

-

Toluene (anhydrous)

Procedure:

-

To a stirred solution of 3-methoxybenzyl chloride (1.0 eq) in anhydrous toluene, add triethyl phosphite (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Using Diethyl 3-methoxybenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction in organic synthesis for the stereoselective formation of alkenes.[1][2] This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield predominantly an (E)-alkene and a water-soluble phosphate byproduct, facilitating straightforward purification.[1][2] Compared to the traditional Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions.[2] Diethyl 3-methoxybenzylphosphonate is a valuable reagent for the synthesis of various 3-methoxy-substituted stilbene derivatives, which are of interest in medicinal chemistry and materials science.

These application notes provide detailed protocols for performing the Horner-Wadsworth-Emmons reaction with this compound and various aromatic aldehydes, along with expected outcomes and purification procedures.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the phosphonate ester at the α-carbon using a strong base, typically sodium hydride (NaH), to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently rearranges to form a four-membered oxaphosphetane ring. The collapse of this ring through a syn-elimination process yields the desired alkene and a dialkylphosphate salt as a byproduct. The thermodynamically more stable (E)-alkene is generally the major product.[1][2]

Experimental Protocols

The following protocols describe the general procedure for the Horner-Wadsworth-Emmons reaction of this compound with various substituted benzaldehydes.

Materials and Reagents

-

This compound

-

Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methylbenzaldehyde, 4-nitrobenzaldehyde)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

General Procedure

-

Preparation of the Phosphonate Anion:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane each time.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

-

Reaction with the Aldehyde:

-

Cool the resulting solution of the phosphonate anion back to 0 °C.

-

Slowly add a solution of the desired aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure stilbene derivative.

-

Quantitative Data Summary

The following table summarizes the expected yields for the Horner-Wadsworth-Emmons reaction of this compound with various aromatic aldehydes. The data is based on typical outcomes for similar HWE reactions.

| Aldehyde | Product | Base | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | (E)-3-Methoxy-stilbene | NaH | THF | 12 | ~85 |

| 4-Chlorobenzaldehyde | (E)-4'-Chloro-3-methoxy-stilbene | NaH | THF | 12 | ~88 |

| 4-Methylbenzaldehyde | (E)-3-Methoxy-4'-methyl-stilbene | NaH | THF | 12 | ~82 |

| 4-Nitrobenzaldehyde | (E)-3-Methoxy-4'-nitro-stilbene | NaH | THF | 12 | ~90 |

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Workflow

Caption: General experimental workflow for the HWE reaction.

References

Application Notes & Protocols: Horner-Wadsworth-Emmons Olefination of Aromatic Aldehydes with Diethyl 3-methoxybenzylphosphonate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes.[1] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to predominantly yield (E)-alkenes.[2][3] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and a simpler workup, as the dialkylphosphate byproduct is water-soluble and easily removed.[2][4]

This document provides detailed protocols for the olefination of various aromatic aldehydes with diethyl 3-methoxybenzylphosphonate to synthesize substituted stilbene derivatives. Stilbenes are a class of compounds with significant biological activities and applications in materials science.[5] The conditions outlined are designed to be robust and provide high yields and stereoselectivity.

Reaction Principle

The HWE reaction begins with the deprotonation of the phosphonate ester by a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aromatic aldehyde. The resulting intermediate forms a cyclic oxaphosphetane, which then eliminates a dialkylphosphate salt to give the final alkene product.[2][6] The reaction with aromatic aldehydes is known to produce almost exclusively (E)-alkenes.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]